

Literature review on the discovery of 1-Phenylpiperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Phenylpiperazin-2-one hydrochloride

Cat. No.: B1289406

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis and Significance of **1-Phenylpiperazin-2-one Hydrochloride**

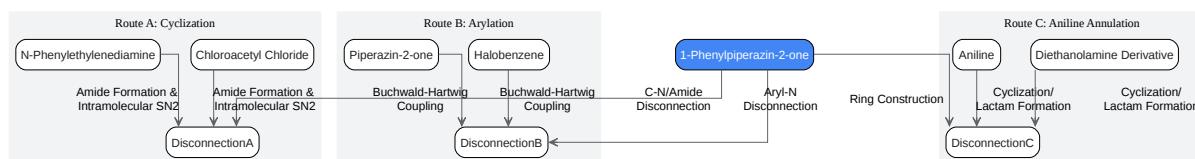
Abstract

This technical guide provides a comprehensive literature review on the synthesis and discovery of **1-Phenylpiperazin-2-one hydrochloride**, a pivotal scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template to deliver a narrative grounded in synthetic logic and practical application. We will explore the foundational synthetic strategies, delve into detailed experimental protocols, and discuss the compound's critical role as a building block for advanced therapeutic agents, particularly those targeting the central nervous system. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the chemical principles at play. All methodologies are presented with an emphasis on reproducibility and self-validation, supported by authoritative citations and visual aids to bridge theory with practice.

Introduction: The Strategic Importance of the Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. Its unique conformational flexibility and ability to

engage in multiple hydrogen bonding interactions make it a cornerstone of many pharmacologically active agents.^{[1][2]} When a phenyl group is attached to one of the nitrogen atoms, forming the phenylpiperazine core, the resulting structure gains specific properties that are highly valuable for targeting the central nervous system (CNS).^[2] Many drugs containing this moiety modulate monoamine neurochemical pathways, leading to applications in antidepressant, anxiolytic, and antipsychotic therapies.^{[1][2]}


1-Phenylpiperazin-2-one hydrochloride is a derivative that incorporates a lactam (a cyclic amide) into the piperazine ring. This addition introduces a planar, rigid amide bond, which can significantly influence the molecule's three-dimensional shape and its interaction with biological targets. It serves as a versatile and highly valued intermediate in the synthesis of complex bioactive molecules, especially in the development of psychoactive drugs and therapies for neurological disorders.^[3] Its structure allows for precise modifications, enabling chemists to fine-tune pharmacological activity and explore structure-activity relationships (SAR) in depth. This guide illuminates the key synthetic pathways to this crucial building block, providing both the strategic overview and the practical details necessary for its successful implementation in a research setting.

Chapter 1: A Retrosynthetic Analysis of 1-Phenylpiperazin-2-one

To appreciate the various synthetic approaches to 1-Phenylpiperazin-2-one, a retrosynthetic analysis is invaluable. This process involves mentally deconstructing the target molecule into simpler, commercially available precursors. The primary disconnections for this scaffold reveal three logical and convergent synthetic strategies.

- **C-N Bond Disconnection (Route A):** This approach involves forming the piperazinone ring by cyclizing a linear precursor. The most logical disconnection is at the N1-C2 (amide) bond and the N4-C5 bond. This leads back to N-phenylethylenediamine and a two-carbon electrophile, such as chloroacetyl chloride. This is often the most direct and classical approach.
- **Aryl-N Bond Disconnection (Route B):** A more modern approach involves disconnecting the bond between the phenyl ring and the N1 atom of a pre-formed piperazin-2-one ring. This strategy relies on powerful cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the aryl-nitrogen bond at a late stage.

- Cyclization of an Aniline Derivative (Route C): This strategy begins with aniline and builds the piperazinone ring onto it. A common method involves the reaction of an aniline derivative with a reagent like bis(2-chloroethyl)amine to form the core piperazine structure, followed by modifications to create the lactam.[4][5]

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathways to the 1-Phenylpiperazin-2-one core.

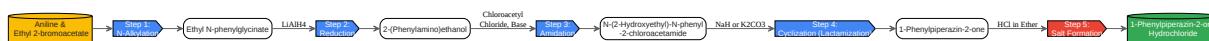
Chapter 2: Foundational Synthetic Methodologies

The "discovery" of a versatile building block like 1-Phenylpiperazin-2-one is less a single event and more an evolution of reliable synthetic methods. The most robust and frequently implied methods in the literature for analogous structures involve the cyclization of aniline derivatives. This approach offers high yields and readily available starting materials.

The Dominant Strategy: Cyclization from N-Substituted Anilines

The most field-proven insight for constructing the phenylpiperazine core involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine or a similar cyclizing agent. [4] This method directly establishes the N-phenylpiperazine skeleton. The subsequent formation of the lactam can be achieved through oxidation or by using a starting material already containing the necessary carbonyl precursor.

A logical and efficient synthesis proceeds as follows:


- N-Alkylation of Aniline: Aniline is reacted with an ethyl bromoacetate derivative to introduce the carboxymethyl group, forming ethyl N-phenylglycinate. This step is critical as it installs the carbon framework for the future lactam.
- Reductive Amination or Second N-Alkylation: The secondary amine is then reacted with a protected 2-aminoethanol derivative, followed by deprotection and cyclization.
- Direct Cyclization Approach: A more streamlined method involves reacting N-(2-hydroxyethyl)aniline with chloroacetyl chloride. The resulting intermediate can then be induced to cyclize under basic conditions, directly forming the lactam ring. This convergence minimizes step count, a key consideration in process chemistry.

This causality—building the ring from a readily available aniline—is favored because it allows for wide diversification. Substituted anilines are abundant, enabling the synthesis of a vast library of analogs for SAR studies simply by changing the starting material.

Chapter 3: Detailed Experimental Protocol

The following protocol details a reliable, multi-step synthesis of **1-Phenylpiperazin-2-one hydrochloride**, synthesized from analogous procedures for related heterocyclic compounds. This protocol is designed to be self-validating, with clear checkpoints for characterization.

Workflow Overview

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Phenylpiperazin-2-one hydrochloride**.

Protocol 3.1: Synthesis of 2-(Phenylamino)ethanol

- Setup: To a flame-dried 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (LiAlH₄) (1.2 eq) suspended in anhydrous tetrahydrofuran (THF) (200 mL). Cool the suspension to 0 °C in an ice bath.
- Addition: Dissolve ethyl N-phenylglycinate (1.0 eq) in anhydrous THF (100 mL) and add it dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
- Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
- Workup: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite. Wash the filter cake with additional THF. Concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the residue by column chromatography on silica gel to afford 2-(Phenylamino)ethanol as a clear oil or low-melting solid.

Protocol 3.2: Synthesis of 1-Phenylpiperazin-2-one

- Setup: To a 500 mL round-bottom flask under an inert atmosphere, dissolve 2-(Phenylamino)ethanol (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in dichloromethane (DCM) (150 mL). Cool the solution to 0 °C.
- Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of triethylammonium chloride will form.
- Intermediate Formation: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC indicates complete consumption of the starting alcohol.

- Cyclization: Cool the mixture to 0 °C. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
- Reaction: Allow the reaction to warm to room temperature and stir for 6 hours. The intramolecular Williamson ether synthesis-like cyclization forms the lactam.
- Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield 1-Phenylpiperazin-2-one as a solid.

Protocol 3.3: Formation of 1-Phenylpiperazin-2-one Hydrochloride

- Setup: Dissolve the purified 1-Phenylpiperazin-2-one (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.
- Precipitation: While stirring, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise until no further precipitation is observed.
- Isolation: Collect the resulting white precipitate by vacuum filtration.
- Washing & Drying: Wash the solid with cold, anhydrous diethyl ether to remove any excess acid and solvent. Dry the solid under vacuum to yield **1-Phenylpiperazin-2-one hydrochloride** as a stable, crystalline powder.[3]

Chapter 4: Physicochemical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The hydrochloride salt is often preferred for its improved stability and handling properties compared to the free base.[3]

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{12}N_2O \cdot HCl$	[3]
Molecular Weight	212.68 g/mol	[3]
Appearance	Beige or off-white powder	[3]
CAS Number	90917-86-5 or 94783-18-3	[3] [6]
Storage Conditions	Store at 0-8°C	[3]

Note: Discrepancies in reported CAS numbers exist in commercial databases. Researchers should verify the identity of their material with analytical data.

Expected Analytical Data:

- 1H NMR: Protons on the phenyl ring would appear in the aromatic region (δ 7.0-7.5 ppm). The methylene protons of the piperazinone ring would appear as distinct multiplets in the aliphatic region (δ 3.0-4.5 ppm), with chemical shifts influenced by the adjacent nitrogen and carbonyl groups.
- ^{13}C NMR: The carbonyl carbon of the lactam would show a characteristic peak around δ 165-175 ppm. Aromatic carbons would appear between δ 115-150 ppm, and the aliphatic carbons of the ring would be found upfield (δ 40-60 ppm).
- Mass Spectrometry (MS-ESI $^+$): The free base would show a protonated molecular ion $[M+H]^+$ at m/z 177.1.
- Infrared (IR) Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch would be prominent around 1650-1680 cm^{-1} .

Chapter 5: Applications in Drug Discovery and Neuroscience

1-Phenylpiperazin-2-one hydrochloride is not typically a therapeutic agent itself but rather a high-value starting material for more complex molecules. Its utility is rooted in its pre-configured structure, presenting a specific 3D orientation of a phenyl ring and a lactam that medicinal chemists can exploit.

- **Scaffold for Neurological Agents:** The compound is a key intermediate in synthesizing drugs targeting neurological disorders.^[3] The phenylpiperazine core is a well-established pharmacophore for interacting with serotonin and dopamine receptors, which are critical targets in treating depression, anxiety, and psychosis.^{[1][3]}
- **Probing Serotonin Receptors:** Derivatives are used in neuroscience research to understand the function of serotonin receptors.^[3] By systematically modifying the phenyl ring or the second nitrogen atom, researchers can create molecular probes to map receptor binding pockets and elucidate signaling pathways.
- **Foundation for Novel Therapeutics:** The structure serves as a starting point for developing novel drugs. For example, the non-steroidal anti-inflammatory drug (NSAID) Droksikam is a derivative of a related piperazinone scaffold. The phenylpiperazinone core is also explored in the development of anticancer agents, building upon the diverse biological activities of the broader phenylpiperazine class.^[7]

Conclusion

1-Phenylpiperazin-2-one hydrochloride represents a confluence of synthetic utility and pharmacological relevance. While its "discovery" is not marked by a single event, its prominence has grown from the logical application and refinement of classical and modern organic synthesis techniques. The synthetic routes, particularly those building the heterocyclic ring upon an aniline precursor, offer a robust and versatile platform for creating diverse chemical libraries. As a key building block, it provides a rigid and functionalized core that continues to empower medicinal chemists in their quest to design and develop next-generation therapeutics for challenging diseases, especially within the realm of neuroscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 6. 1-PHENYLPIPERAZIN-2-ONE HYDROCHLORIDE | 94783-18-3 [amp.chemicalbook.com]
- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]
- To cite this document: BenchChem. [Literature review on the discovery of 1-Phenylpiperazin-2-one hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289406#literature-review-on-the-discovery-of-1-phenylpiperazin-2-one-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com